Molecular Weight and Lipophilicity Differentiation vs. N-Cyclopropyl Analog
CAS 1428375-11-4 (MW 336.45) exhibits a substantially higher molecular weight than N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (MW 244.31) . While experimental logP values are not publicly available, the addition of the 4-phenylbutan-2-yl group increases the calculated lipophilicity (cLogP estimated at ~2.8 vs. ~0.5 for the N-cyclopropyl analog) based on fragment-based calculations. This higher lipophilicity is a recognized predictor of improved blood-brain barrier permeability, which is critical for CNS-targeted research applications where azetidine carboxamides are most frequently explored [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 336.45 g/mol; cLogP ~2.8 (estimated) |
| Comparator Or Baseline | N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide: MW 244.31 g/mol; cLogP ~0.5 (estimated) |
| Quantified Difference | ΔMW = +92.14 g/mol; ΔcLogP ≈ +2.3 units |
| Conditions | Calculated values based on molecular structure; experimental confirmation pending. |
Why This Matters
For CNS-targeted screening campaigns, the 2.3-unit cLogP increase may translate to significantly enhanced brain exposure compared to the N-cyclopropyl analog, directly impacting which compound a researcher selects for in vivo neuropharmacology studies.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
